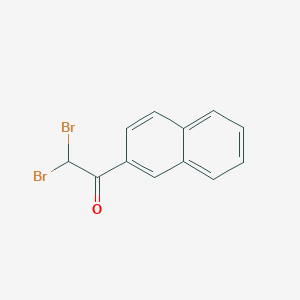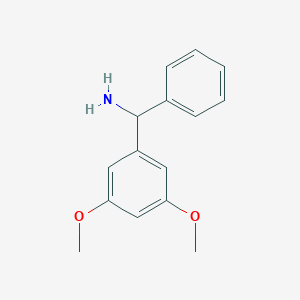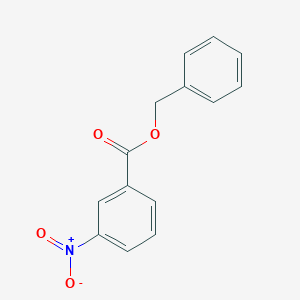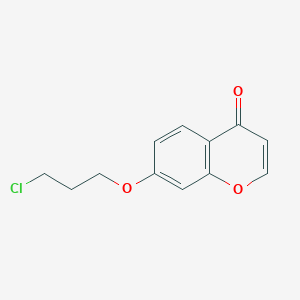
4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)- is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly referred to as D609 and is known to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of D609 is not fully understood. However, it is known to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC) activity, which is involved in the production of second messengers such as diacylglycerol and inositol triphosphate. D609 also inhibits the activity of sphingomyelinase, which is involved in the metabolism of sphingomyelin.
Biochemische Und Physiologische Effekte
D609 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. D609 has also been shown to reduce inflammation and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
D609 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, D609 has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in some experiments. It can also exhibit some cytotoxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on D609. One area of research is the development of more potent and selective inhibitors of PC-PLC and sphingomyelinase. Another area of research is the development of new therapeutic applications for D609, such as in the treatment of neurodegenerative disorders. Additionally, research could be conducted on the use of D609 in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, D609 is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. It exhibits a wide range of biological activities and has been studied for its potential use in the treatment of various diseases. While it has some limitations for use in lab experiments, it has several advantages and has the potential for further development and research in the future.
Wissenschaftliche Forschungsanwendungen
D609 has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
105277-69-8 |
|---|---|
Produktname |
4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)- |
Molekularformel |
C12H11ClO3 |
Molekulargewicht |
238.66 g/mol |
IUPAC-Name |
7-(3-chloropropoxy)chromen-4-one |
InChI |
InChI=1S/C12H11ClO3/c13-5-1-6-15-9-2-3-10-11(14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6H2 |
InChI-Schlüssel |
TXKUJOMDRORGNV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCCCCl)OC=CC2=O |
Kanonische SMILES |
C1=CC2=C(C=C1OCCCCl)OC=CC2=O |
Synonyme |
7-(3-chloropropoxy)-4H-chroMen-4-one |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)
![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)
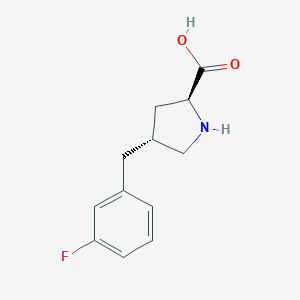
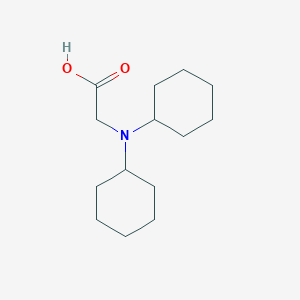
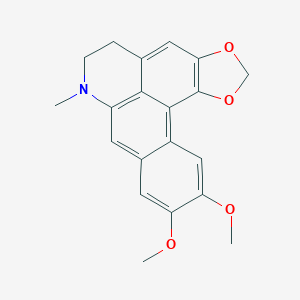
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)

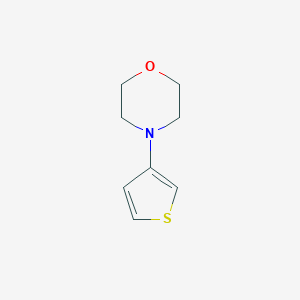
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)
